3-(1,3-Benzoxazol-7-yloxy)propan-1-ol
Description
3-(1,3-Benzoxazol-7-yloxy)propan-1-ol is a benzoxazole derivative characterized by a benzoxazole core (a bicyclic structure combining benzene and oxazole) substituted at the 7-position with an ether-linked propan-1-ol chain. This compound is of interest in medicinal chemistry due to the benzoxazole moiety’s prevalence in bioactive molecules, which often exhibit antimicrobial, anticancer, or neuroprotective properties. The propanol side chain may enhance solubility and influence pharmacokinetic behavior.
Properties
IUPAC Name |
3-(1,3-benzoxazol-7-yloxy)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-5-2-6-13-9-4-1-3-8-10(9)14-7-11-8/h1,3-4,7,12H,2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOYQXVFQQXEMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCO)OC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzoxazol-7-yloxy)propan-1-ol typically involves the reaction of 7-hydroxybenzoxazole with 3-chloropropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the benzoxazole attacks the carbon atom of the chloropropanol, displacing the chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzoxazol-7-yloxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require a catalyst such as aluminum chloride.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted benzoxazole derivatives.
Scientific Research Applications
3-(1,3-Benzoxazol-7-yloxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzoxazol-7-yloxy)propan-1-ol involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and receptors, modulating their activity. The propanol chain may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles: The benzoxazole core (in the target compound) contains one oxygen and one nitrogen atom, while benzimidazole (in Compounds 21 and 25) has two nitrogen atoms.
- Substituents: The target compound’s propan-1-ol chain differs from the propan-2-ol chains in Compounds 21 and 25, affecting steric and hydrogen-bonding capabilities. Additionally, Compounds 21 and 25 feature bulkier aromatic substituents (2-methoxyphenoxy and p-tolyloxy), which increase lipophilicity compared to the benzoxazole-propanol system.
Physicochemical Properties
| Property | This compound | Compound 21 | Compound 25 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~193 (calculated) | 404 | 312 |
| Retention Time (min) | Not reported | 0.98 | 0.91 |
| Purity (%) | Not reported | >98 | >98 |
Key Observations :
- Molecular Weight : The target compound is significantly smaller than Compounds 21 and 25, which feature extended benzimidazole cores and aromatic substituents.
- Retention Time: Compounds 21 and 25 exhibit distinct retention times in LCMS, likely due to differences in lipophilicity. The methoxyphenoxy group in Compound 21 may contribute to its slightly longer retention time compared to the p-tolyloxy group in Compound 25.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
